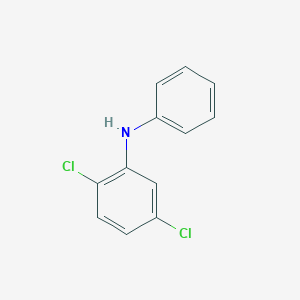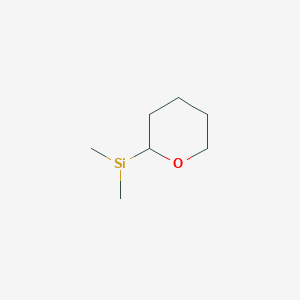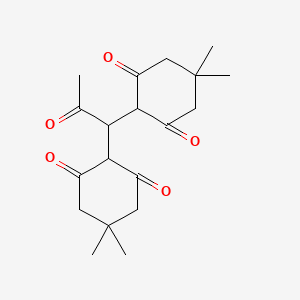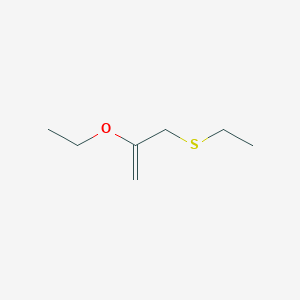
2,5-Dichloro-N-phenylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dichloro-N-phenylaniline is an organic compound with the molecular formula C12H9Cl2N It is a derivative of aniline, where two chlorine atoms are substituted at the 2 and 5 positions of the benzene ring, and a phenyl group is attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-N-phenylaniline typically involves the chlorination of N-phenylaniline. One common method is the direct chlorination of N-phenylaniline using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 5 positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes steps to purify the product, such as recrystallization or distillation, to achieve the desired purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dichloro-N-phenylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to the corresponding amine.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of dichloroquinones.
Reduction: Formation of N-phenylaniline.
Substitution: Formation of various substituted anilines depending on the nucleophile used.
Applications De Recherche Scientifique
2,5-Dichloro-N-phenylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its structural similarity to other bioactive compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,5-Dichloro-N-phenylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dichloro-N-phenylaniline: Similar structure but with chlorine atoms at the 2 and 6 positions.
2,4-Dichloro-N-phenylaniline: Chlorine atoms at the 2 and 4 positions.
N-Phenylaniline: Parent compound without chlorine substitutions.
Uniqueness
2,5-Dichloro-N-phenylaniline is unique due to the specific positioning of the chlorine atoms, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to different chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
116595-51-8 |
|---|---|
Formule moléculaire |
C12H9Cl2N |
Poids moléculaire |
238.11 g/mol |
Nom IUPAC |
2,5-dichloro-N-phenylaniline |
InChI |
InChI=1S/C12H9Cl2N/c13-9-6-7-11(14)12(8-9)15-10-4-2-1-3-5-10/h1-8,15H |
Clé InChI |
ULOJZLBNDCOWBN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC2=C(C=CC(=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-[Propane-1,3-diylbis(oxy)]bis(4-ethenylbenzene)](/img/structure/B14314566.png)

![1-{2-(2,4-Dichlorophenyl)-2-[(triphenylstannyl)oxy]ethyl}-1H-imidazole](/img/structure/B14314580.png)

![1-Nitro-2-[(2-nitrophenoxy)methyl]benzene](/img/structure/B14314591.png)



![N~1~,N~1~,N~2~,N~2~-Tetrakis[([2,2'-bipyridin]-6-yl)methyl]ethane-1,2-diamine](/img/structure/B14314614.png)
![3-[(2,6-Dichlorophenyl)sulfanyl]-1,1,1-trifluoropropan-2-one](/img/structure/B14314621.png)

![2-Phenylbicyclo[3.2.2]nona-2,6,8-triene](/img/structure/B14314632.png)


